(3-(Ethoxycarbonyl)-1H-pyrazol-5-yl)boronic acid
Overview
Description
(3-(Ethoxycarbonyl)-1H-pyrazol-5-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrazole ring
Mechanism of Action
Target of Action
The primary target of (3-(Ethoxycarbonyl)-1H-pyrazol-5-yl)boronic acid is the formation of carbon-carbon bonds in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound, such as this compound, with a halide or pseudo-halide under the influence of a palladium catalyst .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid transfers its organic group to a metal, in this case, palladium . This is followed by oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction is widely applied in the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects of this pathway include the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This suggests that the bioavailability of this compound may be influenced by these factors.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their structure and properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic esters . Additionally, the reaction conditions, including temperature and the presence of other reagents, can affect the efficiency of the Suzuki–Miyaura cross-coupling reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Ethoxycarbonyl)-1H-pyrazol-5-yl)boronic acid typically involves the reaction of an appropriate pyrazole derivative with a boronic acid reagent. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of an aryl or vinyl boronic acid with a halogenated pyrazole derivative in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recycling of catalysts and reagents can make the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
(3-(Ethoxycarbonyl)-1H-pyrazol-5-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly basic pH .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield boronic esters, while reduction can produce borane derivatives .
Scientific Research Applications
(3-(Ethoxycarbonyl)-1H-pyrazol-5-yl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar in structure but with a phenyl group instead of a pyrazole ring.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group, making it more electron-withdrawing.
2-Pyridylboronic acid: Features a pyridine ring, which can participate in additional coordination chemistry
Uniqueness
(3-(Ethoxycarbonyl)-1H-pyrazol-5-yl)boronic acid is unique due to its pyrazole ring, which can provide additional sites for functionalization and interaction with other molecules. This makes it a versatile building block in organic synthesis and a valuable tool in various scientific research applications .
Properties
IUPAC Name |
(3-ethoxycarbonyl-1H-pyrazol-5-yl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O4/c1-2-13-6(10)4-3-5(7(11)12)9-8-4/h3,11-12H,2H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXTVTLYLGSDEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NN1)C(=O)OCC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70302407 | |
Record name | [3-(ethoxycarbonyl)-1h-pyrazol-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70302407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92988-09-5 | |
Record name | 3-Ethyl 5-borono-1H-pyrazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92988-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 150870 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092988095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC150870 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150870 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [3-(ethoxycarbonyl)-1h-pyrazol-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70302407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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